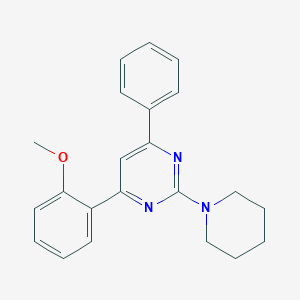

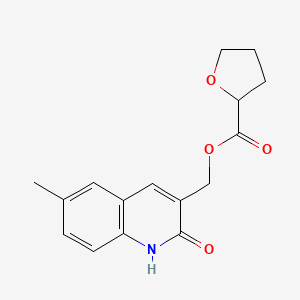

![molecular formula C17H16N2O2S B5510009 2-(肉桂酰胺基)-5,6-二氢-4H-环戊[b]噻吩-3-甲酰胺](/img/structure/B5510009.png)

2-(肉桂酰胺基)-5,6-二氢-4H-环戊[b]噻吩-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 2-(cinnamoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide often involves solvent-free methods and the application of Gewald reactions. A notable example includes the solvent-free condensation using SiO2:H3PO4 catalysis under microwave irradiation, yielding imine-carboximido derivatives with high purity and yields exceeding 85% (Thirunarayanan & Sekar, 2013). Another approach involves reacting thiophene-2-carboxamide with ammonia and various aldehydes to produce derivatives with potential as antibiotics and antibacterial drugs (Ahmed, 2007).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized through various spectral and crystallographic methods. X-ray diffraction methods have revealed crystalline structures that exhibit intra- and intermolecular hydrogen bonding, contributing to the stability of these compounds (Analytical Sciences: X-ray Structure Analysis Online, 2004).

Chemical Reactions and Properties

Reactions involving 2-(cinnamoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide derivatives highlight their versatility in organic synthesis. For instance, the decarboxylative thioamidation of arylacetic and cinnamic acids offers a novel approach to thioamides, demonstrating the reactivity of such compounds under transition-metal-free conditions (Guntreddi, Vanjari, & Singh, 2014).

Physical Properties Analysis

Although specific details on the physical properties of 2-(cinnamoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide are scarce, related studies suggest that the crystalline structure, solubility, and thermal stability are significant areas of investigation. The physical constants and spectral data, including infrared and NMR chemical shifts, play a crucial role in characterizing these compounds and their derivatives (Thirunarayanan & Sekar, 2013).

Chemical Properties Analysis

The chemical properties of 2-(cinnamoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide derivatives are closely tied to their reactivity in various chemical reactions. Their ability to participate in condensation reactions, cycloadditions, and the formation of heterocyclic compounds indicates a broad range of chemical behaviors. The synthesis of these compounds often leverages their nucleophilic and electrophilic sites, enabling the formation of complex structures with potential biological activities (Guntreddi, Vanjari, & Singh, 2014).

科学研究应用

杂环化合物合成

该化学物质已被用于杂环化合物的合成,突出了其在创造具有潜在药用价值的新分子中的效用。例如,(E)-2-(取代的苄叉亚胺基)-N-(3-氯-4-氟苯基)-六氢-2H-环戊[b]噻吩-3-甲酰胺衍生物的无溶剂合成展示了该化学物质在生产具有多种生物活性的化合物(包括抗菌特性)方面的多功能性(Thirunarayanan & Sekar, 2013)。

抗菌和抗真菌应用

该化合物及其衍生物在抗菌和抗真菌应用中显示出前景。其衍生物的合成和评估用于体外抗炎和抗氧化活性为其在药物开发中的潜力提供了基础 (Kumar, Anupama, & Khan, 2008)。此外,某些衍生物已针对抗菌活性进行测试,揭示了它们对各种微生物菌株的效力,从而表明该化合物在开发新的抗菌剂中的作用(Mabkhot 等人,2015)。

分子建模和药物设计

“2-(肉桂酰胺基)-5,6-二氢-4H-环戊[b]噻吩-3-甲酰胺”的效用延伸到分子建模和药物设计中,正如研究其衍生物用于抗菌和抗真菌应用所证明的那样。这些研究涉及分子建模以确定活性最高的化合物,证明了该化合物在药物发现和开发的早期阶段的相关性 (Mabkhot 等人,2015)。

药理潜力

研究还探讨了该化合物衍生物的药理潜力,包括它们的抗炎、抗氧化和抗菌活性。这些研究表明该化合物适用于开发具有多种生物活性的治疗剂 (Kumar, Anupama, & Khan, 2008)。

作用机制

安全和危害

属性

IUPAC Name |

2-[[(E)-3-phenylprop-2-enoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c18-16(21)15-12-7-4-8-13(12)22-17(15)19-14(20)10-9-11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2,(H2,18,21)(H,19,20)/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDQXBBYYRVBRLH-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

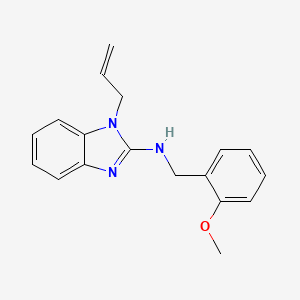

![2-[3-(1H-imidazol-1-yl)propyl]-9-(3-morpholinylacetyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5509936.png)

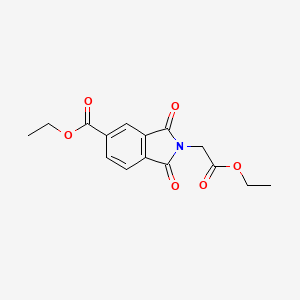

![(1S*,5R*)-3-(4-chloro-3-methylbenzoyl)-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509938.png)

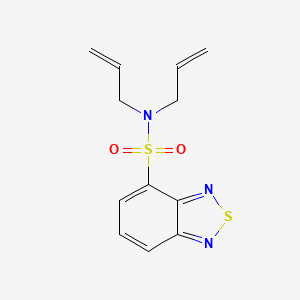

![1-{2-[7-(2,4-dichlorobenzylidene)-3-(2,4-dichlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(pentafluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5509948.png)

![3-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5509960.png)

![2-chloro-5-{5-[(3-methyl-5-oxo-4(5H)-isoxazolylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5509967.png)

![2-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5509970.png)

![(4S*)-1-[(4'-fluorobiphenyl-4-yl)carbonyl]-3,3,4-trimethylpiperidin-4-ol](/img/structure/B5509977.png)